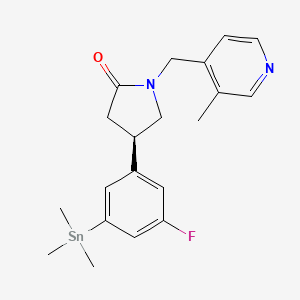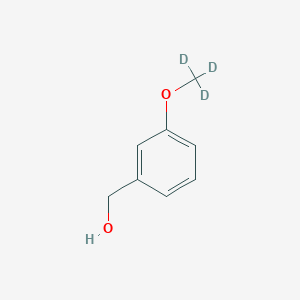
(3-(Methoxy-D3)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxy-D3)phenyl)methanol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxy-D3)phenyl)methanol typically involves the deuteration of methoxybenzene derivatives. One common method is the nucleophilic aromatic substitution reaction, where a deuterated methoxy group is introduced into the benzene ring. This reaction often requires a strong base and a deuterated solvent to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(3-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group, forming (3-(Methoxy-D3)phenyl)aldehyde or (3-(Methoxy-D3)phenyl)ketone.
Reduction: The compound can be reduced to form (3-(Methoxy-D3)phenyl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces hydrocarbons.
科学研究应用
(3-(Methoxy-D3)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: The compound is used in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
作用机制
The mechanism of action of (3-(Methoxy-D3)phenyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. The compound’s unique isotopic composition allows researchers to distinguish it from non-deuterated analogs, facilitating detailed studies of its behavior and effects .
相似化合物的比较
Similar Compounds
(3-Methoxyphenyl)methanol: The non-deuterated analog of (3-(Methoxy-D3)phenyl)methanol.
(4-Methoxyphenyl)methanol: A structural isomer with the methoxy group in a different position.
(3-Hydroxyphenyl)methanol: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
The primary uniqueness of this compound lies in its deuterium content. Deuterium’s heavier atomic mass compared to hydrogen results in different physical and chemical properties, such as altered reaction rates and stability. This makes the compound particularly valuable in research applications where isotopic labeling is required .
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
141.18 g/mol |
IUPAC 名称 |
[3-(trideuteriomethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3/i1D3 |
InChI 键 |
IIGNZLVHOZEOPV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)CO |
规范 SMILES |
COC1=CC=CC(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


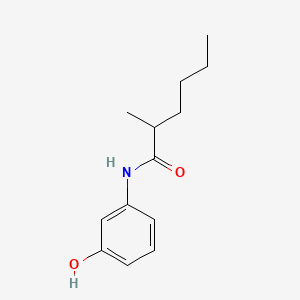
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
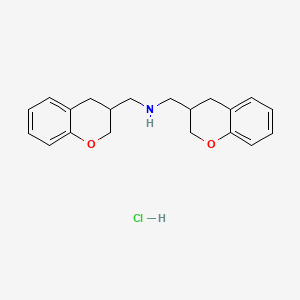

![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
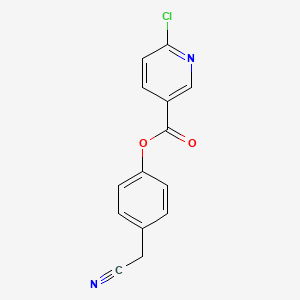
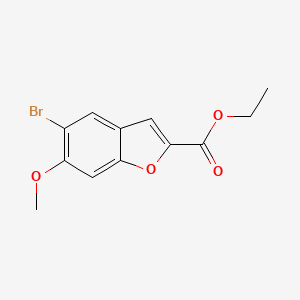
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

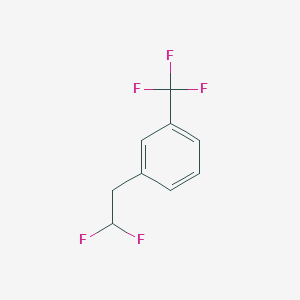
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
